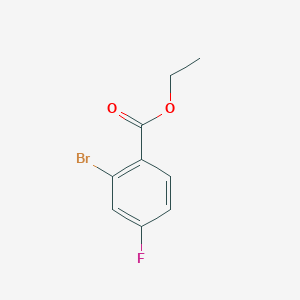

Ethyl 2-bromo-4-fluorobenzoate

Übersicht

Beschreibung

Ethyl 2-bromo-4-fluorobenzoate is a chemical compound with the IUPAC name this compound . It has a molecular weight of 247.06 . The InChI code for this compound is 1S/C9H8BrFO2/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2H2,1H3 .

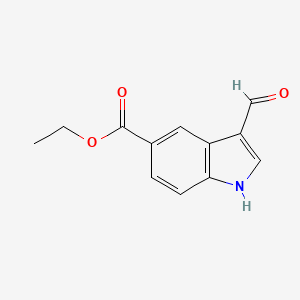

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C9H8BrFO2/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2H2,1H3 . This indicates that the molecule consists of a bromine atom and a fluorine atom attached to a benzene ring, which is further connected to an ester group.

Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature for this compound is ambient temperature .

Wissenschaftliche Forschungsanwendungen

Enzyme Reactivity and Inhibition

A study explored the reactivity of [p-(halomethyl)benzoyl] formates with benzoylformate decarboxylase, demonstrating the differential processing of fluoro and bromo analogues. The fluoro analogue served as a substrate, while the bromo analogue acted as a competitive inhibitor, highlighting the influence of halogen substituents on enzyme reactivity and inhibition mechanisms (Reynolds et al., 1988).

Organic Synthesis and Chemical Transformations

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a compound related to Ethyl 2-bromo-4-fluorobenzoate, has been utilized as a versatile intermediate for synthesizing a variety of trifluoromethyl heterocycles. This demonstrates the potential for this compound in facilitating diverse chemical transformations (Honey et al., 2012).

Material Science and Conductivity Enhancement

A study on modifying poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) with 4-halobenzoic acids, including 4-fluorobenzoic acid, revealed significant improvements in conductivity. This research highlights the application of this compound derivatives in enhancing the performance of organic solar cells and electronic materials (Tan et al., 2016).

Synthesis of Thiazole Derivatives

The synthesis and characterization of thiazole derivatives, including those derived from this compound, underscore its utility in producing compounds with potential technological applications. These derivatives exhibit significant nonlinear optical (NLO) properties, indicating their importance in the field of materials science (Haroon et al., 2019).

Continuous Flow Synthesis

Research on the continuous flow synthesis of 2,4,5-trifluorobenzoic acid using microreactors highlights a novel application of this compound analogues in streamlining the production of valuable synthetic intermediates for pharmaceutical and material sciences (Deng et al., 2015).

Safety and Hazards

Ethyl 2-bromo-4-fluorobenzoate is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The compound may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include using the compound only in a well-ventilated area, avoiding breathing dust/fumes, and wearing protective gloves, clothing, and eye/face protection .

Eigenschaften

IUPAC Name |

ethyl 2-bromo-4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSROUWCKUYSAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30621161 | |

| Record name | Ethyl 2-bromo-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651341-68-3 | |

| Record name | Ethyl 2-bromo-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

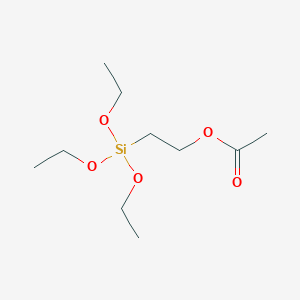

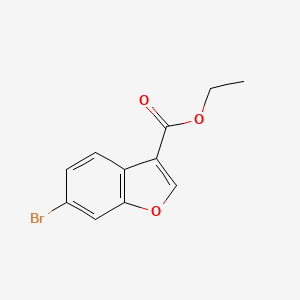

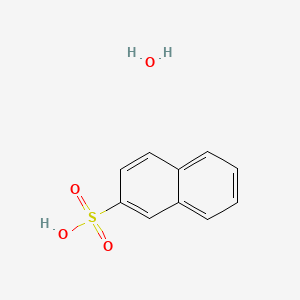

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4H-Thieno[2,3-C]pyrrol-6(5H)-one](/img/structure/B1591910.png)

![9-(2-Naphthyl)-10-[4-(1-naphthyl)phenyl]anthracene](/img/structure/B1591921.png)